molecular formula C11H12N2 B3357380 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbonitrile CAS No. 72594-75-3

1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbonitrile

Cat. No. B3357380
CAS RN: 72594-75-3
M. Wt: 172.23 g/mol
InChI Key: ZGULSESLFUXZGL-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is a secondary amine with the chemical formula C10H13N . It is an endogenous antidepressant and parkinsonism-preventing substance that demonstrates neuroprotective activity . Following systemic administration in rats, 1-Methyl-1,2,3,4-tetrahydroisoquinoline produces an antidepressant-like effect similar to the effect of imipramine .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1,2,3,4-tetrahydroisoquinoline is characterized by a secondary amine with the chemical formula C10H13N . The average mass is 147.217 Da and the monoisotopic mass is 147.104797 Da .

Scientific Research Applications

Synthesis Methodologies

1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbonitrile and its derivatives have been a focal point in various synthetic methodologies. For instance, its derivatives have been synthesized using one-pot reactions, highlighting their applicability in streamlined chemical processes. These methodologies often involve the formation of multiple new bonds, demonstrating the compound's versatility in organic synthesis (Wan et al., 2011).

Chemical Transformations and Applications

The compound has shown potential in chemical transformations, such as its use in the facile synthesis of pyrimido[4,5-b]-quinoline derivatives. These derivatives exhibit interesting reactivity and have been studied for their antimicrobial activities, suggesting potential applications in medicinal chemistry (Elkholy & Morsy, 2006).

Advanced Materials and Sensor Development

The derivatives of this compound have been utilized in the development of advanced materials. For example, they have been employed in designing chemosensors for the selective recognition of specific ions like Pd2+. This application is significant in environmental monitoring and industrial processes (Shally et al., 2020).

Optoelectronic Properties

Research has also delved into the optoelectronic properties of hydroquinoline derivatives, including this compound. These studies focus on their charge transport properties, suggesting potential uses in electronic and photonic devices (Irfan et al., 2020).

Antifungal Activity

Several analogues of this compound have been synthesized and evaluated for their antifungal properties. This aspect of research indicates the compound's relevance in developing new antifungal agents (Gholap et al., 2007).

Mechanism of Action

Target of Action

The primary target of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbonitrile (1MeTIQ) is the dopaminergic neurons in the brain . This compound has a high pharmacological potential and a broad spectrum of action in the brain .

Mode of Action

1MeTIQ interacts with its targets by acting as a neuroprotectant . It has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins . It is also a reversible short-acting moderate inhibitor of Monoamine Oxidase A/B (MAO A/B) .

Biochemical Pathways

1MeTIQ affects the dopamine metabolism in the brain . It is believed that MAO inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in neuroprotection .

Pharmacokinetics

It is known that 1metiq is enzymatically formed in the brain by the 1-metiq synthesizing enzyme (1-metiqse) . More research is needed to fully understand the ADME properties of 1MeTIQ and their impact on bioavailability.

Result of Action

The result of 1MeTIQ’s action is neuroprotection in various neurodegenerative illnesses of the central nervous system . It has been documented that the neuroprotective action of 1MeTIQ against neurotoxicity is closely related with the presence of ®-1MeTIQ enantiomer as well as raceme, the mixture of ®- and (S)-enantiomers .

Action Environment

The action of 1MeTIQ is influenced by various environmental factors. For instance, it has been suggested that TIQ, in fact, produces some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration in rats chronically administered TIQ in high doses (50–100 mg/kg) .

properties

IUPAC Name

1-methyl-3,4-dihydro-2H-quinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-13-7-6-9(8-12)10-4-2-3-5-11(10)13/h2-5,9H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGULSESLFUXZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C2=CC=CC=C21)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501223301
Record name 1,2,3,4-Tetrahydro-1-methyl-4-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501223301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72594-75-3
Record name 1,2,3,4-Tetrahydro-1-methyl-4-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72594-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-1-methyl-4-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501223301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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